molecular formula C10H17BBrNO2 B1607859 4-(Trimethylammonium)methylphenylboronic acid bromide salt CAS No. 373384-20-4

4-(Trimethylammonium)methylphenylboronic acid bromide salt

Cat. No.: B1607859
CAS No.: 373384-20-4
M. Wt: 273.96 g/mol
InChI Key: IHBGLJOCLJGBJI-UHFFFAOYSA-M
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Description

4-(Trimethylammonium)methylphenylboronic acid bromide salt is a boronic acid derivative that contains a trimethylammonium group, making it a water-soluble salt. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylammonium)methylphenylboronic acid bromide salt typically involves the reaction of 4-bromomethylphenylboronic acid with trimethylamine. The reaction is carried out in an appropriate solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylammonium)methylphenylboronic acid bromide salt undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The boronic acid group can participate in oxidation and reduction reactions.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenylboronic acids.

    Oxidation and Reduction Reactions: Products include oxidized or reduced boronic acid derivatives.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

4-(Trimethylammonium)methylphenylboronic acid bromide salt is extensively utilized in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in biological assays and as a probe for detecting specific biomolecules.

    Medicine: Explored for its potential therapeutic applications, including drug synthesis and delivery.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(Trimethylammonium)methylphenylboronic acid bromide salt involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The trimethylammonium group enhances its solubility and facilitates its interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)phenylboronic acid: Similar structure but lacks the trimethylammonium group.

    4-(Dimethylamino)methylphenylboronic acid: Contains a dimethylamino group instead of a trimethylammonium group.

    3-(Dimethylamino)methylphenylboronic acid: Similar structure but with the amino group in a different position.

Uniqueness

4-(Trimethylammonium)methylphenylboronic acid bromide salt is unique due to its combination of a boronic acid group and a trimethylammonium group. This combination provides both reactivity and solubility, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

(4-boronophenyl)methyl-trimethylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BNO2.BrH/c1-12(2,3)8-9-4-6-10(7-5-9)11(13)14;/h4-7,13-14H,8H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBGLJOCLJGBJI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C[N+](C)(C)C)(O)O.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370280
Record name (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

373384-20-4
Record name Benzenemethanaminium, 4-borono-N,N,N-trimethyl-, bromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=373384-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Boronophenyl)-N,N,N-trimethylmethanaminium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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